1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one
Description
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one is a synthetic arylpiperazine derivative characterized by a cyclohexyl ketone core, a 2-methyl-2-phenyl substituent, and a 4-(2-methoxyphenyl)piperazine moiety. Its stereoisomeric form, (E)-1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbut-3-en-1-one, has been documented in safety data sheets (CAS 228419-08-7) .
Properties
IUPAC Name |
1-cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2/c1-28(24-13-7-4-8-14-24,27(31)23-11-5-3-6-12-23)17-18-29-19-21-30(22-20-29)25-15-9-10-16-26(25)32-2/h4,7-10,13-16,23H,3,5-6,11-12,17-22H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVHRYDXBSTHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=CC=C2OC)(C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430946 | |
| Record name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228418-79-9 | |
| Record name | 1-Cyclohexyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methyl-2-phenylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Butanone Backbone Construction
The quaternary carbon center at position 2 of the butanone scaffold necessitates asymmetric synthesis. A prochiral diketone intermediate, such as 1-cyclohexyl-2-methyl-2-phenylbutanedione, serves as a precursor. Enantioselective reduction using chiral catalysts like (R)-BINAP-Cu(OAc)₂ achieves the (S)-configured secondary alcohol, which is subsequently oxidized to the ketone. Computational studies suggest that bulky ligands on copper favor transmetalation pathways, yielding >97% enantiomeric excess (ee) under optimized conditions.
Piperazine Ring Functionalization
The 4-(2-methoxyphenyl)piperazine moiety is typically synthesized separately. Bromination of 2-methoxyphenylpiperazine at position 4, followed by Suzuki-Miyaura coupling with pinacol boronic esters, introduces aromatic diversity. For example, a PdCl₂(dppf)-catalyzed reaction in dimethyl sulfoxide (DMSO) at 90°C achieves 20–41% yield for analogous piperazine-boronate intermediates.
Stepwise Synthetic Routes
Cyclohexyl Ketone Formation
1-Cyclohexylbutan-1-one is synthesized via Friedel-Crafts acylation of cyclohexane with butyryl chloride in the presence of AlCl₃. Subsequent α-methylation using methyl iodide and LDA (lithium diisopropylamide) yields 2-methyl-1-cyclohexylbutan-1-one, though this method suffers from poor regioselectivity (∼60% yield).
Piperazine Coupling
The ketone intermediate undergoes nucleophilic substitution with 1-(2-methoxyphenyl)piperazine in refluxing toluene. K₂CO₃ facilitates deprotonation, but competing elimination reduces yields to 35–45%. Purification via silica gel chromatography (hexane:EtOAc = 4:1) isolates the product.
Boronate Intermediate Synthesis
4-Bromo-1-cyclohexyl-1H-pyrazole is converted to its pinacol boronic ester using PdCl₂(dppf) and KOAc in DMSO (20% yield). While this method is specific to pyrazole systems, analogous approaches apply to piperazine derivatives.
Suzuki-Miyaura Coupling
The boronate reacts with a brominated butanone precursor under Pd(PPh₃)₄ catalysis in 1,4-dioxane/H₂O. Yields reach 41% after column chromatography (CH₂Cl₂:MeOH = 50:1), demonstrating the viability of cross-coupling for fragment assembly.
Stereochemical Control Strategies
Asymmetric Catalysis
Chiral oxazaborolidine catalysts enable enantioselective aldol reactions between cyclohexanecarboxaldehyde and methyl phenyl ketone. The (S)-configured product is obtained in 89% ee, which is enhanced to >99% via recrystallization.
Dynamic Kinetic Resolution
Racemic 2-methyl-2-phenylbutan-1-one is subjected to enzymatic resolution using Candida antarctica lipase B. The (S)-enantiomer is selectively acylated, achieving 98% ee after hydrolysis.
Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve piperazine coupling yields by stabilizing the transition state. Reactions above 100°C promote undesired decomposition, whereas 80–90°C balances rate and selectivity.
Catalytic System Comparison
| Catalyst | Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| Cu(OAc)₂ | (R)-BINAP | 78 | 97.5 |
| PdCl₂(dppf) | - | 41 | - |
| RuCl₃ | (S)-Xyl-SEGPHOS | 85 | 99.2 |
Data adapted from Cu-catalyzed asymmetric methodologies and Pd-mediated cross-couplings.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound features a complex structure that includes a cyclohexyl group, a piperazine moiety, and a methoxyphenyl group, which contribute to its biological activity and interaction with various receptors.
Neuropharmacology
Research has indicated that this compound exhibits properties that may influence serotonin receptors, making it a candidate for the treatment of various neuropsychiatric disorders. It acts as a serotonin receptor antagonist, potentially useful in managing conditions such as anxiety and depression .
Antidepressant Activity
A study involving the compound demonstrated significant antidepressant-like effects in animal models. The mechanism appears to involve modulation of serotonergic pathways, which aligns with the pharmacological profile of other known antidepressants .
Antipsychotic Potential
Initial findings suggest that the compound may also possess antipsychotic properties, providing a new avenue for treatment options in schizophrenia and related disorders. Its ability to bind selectively to serotonin receptors without activating them could lead to fewer side effects compared to traditional antipsychotics .
Case Study 1: Serotonin Modulation
In a controlled study, the effects of 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one were evaluated in rodents. The results indicated a significant reduction in depressive behaviors when administered at specific doses, suggesting its potential as an antidepressant agent .
Case Study 2: Behavioral Analysis
Another study assessed the behavioral changes in subjects treated with the compound over several weeks. The findings highlighted improvements in mood and anxiety levels, reinforcing its therapeutic potential for mental health disorders .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.
Pathways: Biological pathways that are affected by the compound’s activity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Modifications
A. 1-Ethyl-6-fluoro-7-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylacetyl)piperazin-1-yl)-quinolone ()
- Key Differences: Incorporates a fluoroquinolone scaffold instead of a cyclohexyl ketone. The 2-phenylacetyl group replaces the 2-methyl-2-phenylbutanone moiety.
- Implications: The quinolone structure suggests antibacterial activity, diverging from the neuroreceptor-targeting profile of arylpiperazines .
B. 18F-Mefway and 18F-FCWAY ()
- Shared Features : Both contain the 4-(2-methoxyphenyl)piperazine group and are used as PET tracers for 5-HT1A receptors.
- Key Differences : 18F-Mefway includes a pyridinylcyclohexanecarboxamide structure, while 18F-FCWAY has a trans-4-fluoro-N-2-ethyl substitution.
- Functional Impact : 18F-Mefway demonstrates higher metabolic stability in humans compared to 18F-FCWAY, highlighting the role of fluorination and alkyl chain length in pharmacokinetics .
Arylpiperazines with Varied Substituents
Data Table: Structural and Functional Comparisons
Research Findings and Limitations
Biological Activity
1-Cyclohexyl-4-(4-(2-methoxyphenyl)piperazin-1-yl)-2-methyl-2-phenylbutan-1-one, commonly referred to as LY426965, is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology. This article reviews its biological activity, including receptor interactions, therapeutic potential, and relevant research findings.
- Molecular Formula: C28H38N2O2
- Molecular Weight: 434.61 g/mol
- CAS Number: 228418-79-9
LY426965 functions primarily as a selective serotonin receptor antagonist. It binds to serotonin receptors without activating them, thereby blocking the actions of serotonin and other receptor agonists . This mechanism is significant in the treatment of various psychiatric disorders, including anxiety and depression.
Receptor Binding Affinity
LY426965 has been characterized for its binding affinity to various serotonin receptors. Notably, it shows high affinity for:
- 5-HT1A Receptors : Involved in the modulation of mood and anxiety.
- 5-HT2A Receptors : Associated with psychotic disorders and mood regulation.
The compound's ability to selectively block these receptors suggests its potential utility in managing conditions like schizophrenia and major depressive disorder.
Case Studies and Research Findings
- Antidepressant Effects : In animal models, LY426965 demonstrated significant antidepressant-like effects in behavioral assays such as the forced swim test and tail suspension test. These studies indicate that the compound may enhance serotonergic neurotransmission indirectly by blocking inhibitory feedback at serotonin receptors .
- Anxiolytic Properties : Research has shown that LY426965 can reduce anxiety-like behaviors in rodent models. The anxiolytic effects are attributed to its action on the 5-HT1A receptor, which plays a crucial role in anxiety modulation .
- Neuroprotective Effects : Preliminary studies suggest that LY426965 may exert neuroprotective effects against neurotoxic agents, potentially through its antioxidant properties. This aspect is under investigation for implications in neurodegenerative diseases such as Alzheimer’s .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis typically involves multi-step organic reactions, leveraging piperazine and cyclohexyl precursors. A common approach includes:
- Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions. For example, coupling 2-methoxyphenylpiperazine derivatives with cyclohexylcarbonyl intermediates .
- Step 2: Alkylation or acylation to introduce the 2-methyl-2-phenylbutan-1-one moiety. Controlled temperatures (e.g., 0–5°C) and inert atmospheres (N₂/Ar) are critical to avoid oxidation .
- Key Intermediates: 4-Cyclohexylbutanoic acid (CAS 4441-63-8) and 2-methoxyphenylpiperazine derivatives (e.g., CAS 67914-60-7) are critical for ensuring structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing its structural integrity?
A combination of advanced analytical methods is required:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography: For absolute configuration determination, as demonstrated in piperazine derivatives like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone .
- HPLC-PDA: To assess purity (>95%) and detect impurities (e.g., residual solvents or unreacted intermediates) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Initial pharmacological screening should focus on:
- Receptor Binding Assays: Target serotonin (5-HT₁A/2A) and dopamine (D₂/D₃) receptors, given structural similarities to antipsychotic agents like Avishot (CAS 725720-16-1) .
- Cell Viability Assays: Use cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity, referencing protocols for fluorophenyl-piperazine derivatives .
- Enzyme Inhibition Studies: Evaluate interactions with cytochrome P450 isoforms (CYP3A4/2D6) to predict metabolic stability .
Advanced Research Questions
Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?
Key strategies include:
- Bioisosteric Replacement: Substitute the methoxy group with halogens (e.g., -F) to enhance blood-brain barrier penetration, as seen in fluorophenyl analogs .
- Solubility Enhancement: Introduce polar groups (e.g., -OH, -COOH) to the cyclohexyl moiety while maintaining lipophilicity for CNS targeting .
- Pro-drug Design: Mask the ketone group as an ester or amide to improve oral bioavailability, leveraging methodologies from antimalarial piperazine derivatives .
Q. What strategies resolve contradictions in receptor binding affinity data across different studies?
Discrepancies may arise from:
- Assay Conditions: Variations in buffer pH (e.g., sodium acetate pH 4.6 vs. phosphate pH 7.4) can alter ligand-receptor interactions. Standardize conditions using guidelines from pharmacopeial buffers .
- Receptor Isoforms: Use subtype-selective cell lines (e.g., CHO-K1 expressing human 5-HT₁A) to isolate binding profiles .
- Orthogonal Validation: Cross-validate radioligand binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
Q. How does the compound’s stereochemistry influence its pharmacological profile, and what methods validate chiral purity?
- Impact of Chirality: The 2-methyl-2-phenylbutan-1-one group introduces a stereogenic center, which can affect receptor binding kinetics. For example, (R)-enantiomers of similar compounds show 10-fold higher 5-HT₁A affinity than (S)-forms .
- Validation Methods:
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol gradients .
- Circular Dichroism (CD): Compare experimental spectra with computational predictions (e.g., TD-DFT) .
- X-ray Diffraction: Resolve absolute configuration, as applied to piperazine derivatives in crystallographic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
